Pentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene
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Overview
Description
Pentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene is a polycyclic hydrocarbon with the molecular formula C10H10 . It is a highly strained molecule due to its unique structure, which consists of five fused cyclobutane rings. This compound is of interest in the field of organic chemistry due to its unusual geometry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with a suitable dienophile in a Diels-Alder reaction, followed by a series of ring-closing reactions to form the pentacyclic structure . The reaction conditions typically involve elevated temperatures and the use of a solvent such as toluene or benzene.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be adapted for industrial purposes. This would involve optimizing the reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethyl azodicarboxylate, potassium permanganate, and hydrogen gas . Reaction conditions vary depending on the desired product but often involve elevated temperatures and the use of solvents such as toluene or benzene.
Major Products Formed
Major products formed from the reactions of this compound include cis-9,10-dihydronaphthalene, ketones, carboxylic acids, and reduced hydrocarbons .
Scientific Research Applications
Pentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and stability of highly strained polycyclic hydrocarbons.
Biology: Research is ongoing to explore the potential biological activity of derivatives of this compound.
Medicine: There is interest in the potential medicinal properties of the compound and its derivatives, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism by which pentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene exerts its effects is primarily through its reactivity due to the strained nature of its polycyclic structure. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in oxidation reactions, the compound’s strained rings make it more susceptible to attack by oxidizing agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentacyclo(4.4.0.02,5.03,8.04,7)dec-9-ene include:
Uniqueness
Pentacyclo(44002,503,804,7)dec-9-ene is unique due to its highly strained polycyclic structure, which imparts unusual reactivity and stability characteristics
Properties
CAS No. |
5603-34-9 |
---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
pentacyclo[4.4.0.02,5.03,8.04,7]dec-9-ene |
InChI |
InChI=1S/C10H10/c1-2-4-7-5-3(1)6-8(4)10(7)9(5)6/h1-10H |
InChI Key |
LXQOIQYQFRKBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C4C1C5C2C3C45 |
Origin of Product |
United States |
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